7-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide
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Overview
Description
7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The thiazole ring is often synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole and thiazole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles share structural similarities and are used in similar applications.
Thiazole Derivatives: Thiazole-containing compounds also exhibit similar reactivity and applications.
Uniqueness
The uniqueness of 7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE lies in its combined pyrazole and thiazole rings within a bicyclic structure, offering a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C18H24BrN5O3S |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
7-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]-3-methyl-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |
InChI |
InChI=1S/C18H24BrN5O3S/c1-5-23-14(11(19)7-21-23)16(26)22-12-17(27)24-13(10(4)8-28-18(12)24)15(25)20-6-9(2)3/h7,9,12,18H,5-6,8H2,1-4H3,(H,20,25)(H,22,26) |
InChI Key |
LUXCYVQDBQAZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)NCC(C)C |
Origin of Product |
United States |
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